N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide
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Overview
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a cyclohexene carboxamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 3-(trifluoromethyl)phenol with an appropriate alkyne derivative under basic conditions to form the phenoxy intermediate.
Alkyne coupling: The phenoxy intermediate is then coupled with a but-2-yn-1-yl halide in the presence of a palladium catalyst to form the but-2-yn-1-yl phenoxy compound.
Cyclohexene carboxamide formation: The final step involves the reaction of the but-2-yn-1-yl phenoxy compound with cyclohex-3-enecarboxylic acid or its derivatives under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: Another compound containing a trifluoromethyl group, known for its biological activities.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Exhibits antidepressant-like effects and interacts with the serotonergic system.
Uniqueness
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)15-9-6-10-16(13-15)24-12-5-4-11-22-17(23)14-7-2-1-3-8-14/h1-2,6,9-10,13-14H,3,7-8,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZGRHPBXPUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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